6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid
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Overview
Description
6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a fluorine atom, a methoxymethoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group. These structural elements contribute to its reactivity and utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid typically involves several steps, starting from commercially available precursors. One common approach is the borylation of a suitable aryl halide precursor using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronate ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluorine atom and methoxymethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid depends on its specific application. In general, the boronic acid group can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: This compound shares a similar aromatic structure but features a methylsulfane group instead of a boronic acid group.
Fluorinated Quinolines: These compounds contain a fluorine atom and are known for their biological activity, particularly as antibacterial agents.
Uniqueness
6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential applications in various fields. The combination of fluorine, methoxymethoxy, and methyl groups further enhances its versatility and utility in chemical synthesis and research.
Properties
IUPAC Name |
[6-fluoro-2-(methoxymethoxy)-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJHUIVSSNLYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OCOC)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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